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Compound of Interest

Compound Name: L-368,899 hydrochloride

Cat. No.: B10768364

L-368,899 Hydrochloride: A Comprehensive
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist
of the oxytocin receptor (OTR). Its ability to competitively block the actions of oxytocin has
made it a valuable tool in pharmacological research, particularly in studies related to uterine
contractility, social behavior, and other oxytocin-mediated physiological processes. This
document provides an in-depth technical overview of the chemical structure, properties,
mechanism of action, and key experimental methodologies associated with L-368,899
hydrochloride.

Chemical Structure and Properties

L-368,899 hydrochloride is a complex small molecule with the systematic IUPAC name
(2S)-2-amino-N-((1S,2S)-7,7-dimethyl-1-(((4-(o-tolyl)piperazin-1-
yl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-yl)-4-(methylsulfonyl)butanamide hydrochloride.[1] Its
chemical and physical properties are summarized in the table below.
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Property Value Reference(s)

(2S)-2-amino-N-((1S,2S)-7,7-
dimethyl-1-(((4-(o-
tolyl)piperazin-1-

IUPAC Name yl)sulfonyl)methyl)bicyclo[2.2.1  [1]
Jheptan-2-yl)-4-

(methylsulfonyl)butanamide

hydrochloride
CAS Number 160312-62-9 [1]
Molecular Formula C26H43CIN40s5S2 [1]
Molecular Weight 591.22 g/mol

O=C(--INVALID-LINK--CCS(C)
(=0)=0)N[C@H]1C[C@H]2CC

SMILES String [C@@]1(C2(C)C)CS(N3CCN(
C4=C(C)C=CC=C4)CC3)
(=0)=0.CI

Physical Form Solid

Purity >98%

Solubility Soluble in DMSO and water

Mechanism of Action: Oxytocin Receptor
Antagonism

L-368,899 hydrochloride functions as a competitive antagonist at the oxytocin receptor (OTR),
a G-protein coupled receptor (GPCR). The OTR is primarily coupled to the Gqg/11 family of G-
proteins. Upon binding of the endogenous ligand, oxytocin, the receptor activates
Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2)
into inositol trisphosphate (IPs) and diacylglycerol (DAG). IPs binds to its receptors on the
sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2*) into the cytoplasm.
The elevated intracellular Ca2* concentration, along with DAG-mediated activation of Protein
Kinase C (PKC), ultimately results in smooth muscle contraction, such as in the uterus.
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L-368,899, by binding to the OTR, prevents oxytocin from initiating this signaling cascade,
thereby inhibiting its physiological effects.
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Caption: Oxytocin Receptor Signaling and L-368,899 Inhibition.

Pharmacological Properties

The pharmacological profile of L-368,899 hydrochloride has been characterized through
various in vitro and in vivo studies.

In Vitro Binding Affinity and Potency
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Parameter Species/Tissue Value Reference(s)
ICso0 (Oxytocin
Human Uterus 26 nM
Receptor)
ICso (Oxytocin
Rat Uterus 8.9 nM
Receptor)
pAz (Oxytocin-induced
] Isolated Rat Uterus 8.9
contraction)
ICs0 (Vasopressin Via N
Not Specified 370 nM
Receptor)
ICso (Vasopressin V2 N
Not Specified 570 nM
Receptor)
In Vivo Efficacy
Parameter Species Route Value Reference(s)
EDso (Oxytocin-
induced Rat Intravenous (i.v.) 0.35 mg/kg

contraction)

Experimental Protocols

Radioligand Binding Assay for Oxytocin Receptor

Affinity

This protocol outlines the general procedure for determining the binding affinity of L-368,899

hydrochloride to the oxytocin receptor using a competitive radioligand binding assay.
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Caption: Workflow for Radioligand Binding Assay.
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Methodology:

o Tissue Preparation: Uterine myometrial tissue from a suitable species (e.g., rat or human) is
homogenized in a cold buffer solution. The homogenate is then centrifuged to pellet the cell
membranes, which are resuspended in a fresh assay buffer. Protein concentration is
determined using a standard method (e.g., Bradford assay).

o Assay Setup: The assay is typically performed in microtiter plates. To each well, the following
are added in order:

o Assay buffer

o Afixed concentration of a radiolabeled oxytocin receptor agonist (e.g., [3H]oxytocin).

o Increasing concentrations of L-368,899 hydrochloride (the competitor). For determining
total binding, buffer is added instead of the competitor. For non-specific binding, a high
concentration of unlabeled oxytocin is added.

o The membrane preparation.

¢ Incubation: The plates are incubated at a controlled temperature (e.g., 30°C) for a specific
duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

e Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum
filtration through glass fiber filters, which trap the membranes with the bound radioligand.
The filters are then washed with ice-cold wash buffer to remove any unbound radioligand.

» Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation
counter.

» Data Analysis: The specific binding is calculated by subtracting the non-specific binding from
the total binding. The percentage of inhibition of specific binding at each concentration of L-
368,899 is determined. These data are then plotted against the logarithm of the competitor
concentration to generate a competition curve. The ICso value (the concentration of L-
368,899 that inhibits 50% of the specific binding of the radioligand) is determined from this
curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
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In Vitro Uterine Contraction Assay

This protocol describes the general methodology for assessing the inhibitory effect of L-
368,899 hydrochloride on oxytocin-induced uterine contractions in an isolated organ bath

system.

Methodology:

Tissue Preparation: A segment of the uterus is obtained from a suitable animal model (e.g., a
rat in estrus). The uterine horn is dissected and cut into longitudinal strips.

e Organ Bath Setup: The uterine strips are mounted in an organ bath containing a
physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and
continuously aerated with a gas mixture (e.g., 95% Oz / 5% CO32). One end of the strip is
attached to a fixed hook, and the other end is connected to an isometric force transducer to
record contractile activity.

o Equilibration: The tissue is allowed to equilibrate under a resting tension for a period of time
until regular, spontaneous contractions are observed.

» Oxytocin-Induced Contractions: A cumulative concentration-response curve to oxytocin is
generated to determine the ECso (the concentration of oxytocin that produces 50% of the
maximal contractile response).

o Antagonism Assay (pAz Determination): The tissue is pre-incubated with a specific
concentration of L-368,899 hydrochloride for a set period. A second cumulative
concentration-response curve to oxytocin is then generated in the presence of the
antagonist. This process is repeated with several different concentrations of L-368,899.

» Data Analysis: The magnitude of the rightward shift in the oxytocin concentration-response
curve caused by L-368,899 is used to calculate the pAz value, which is a measure of the
antagonist's potency.

Synthesis Overview

The synthesis of L-368,899 involves a multi-step process. A key step in the synthesis is the
formation of the amide bond between the bicyclo[2.2.1]heptane core and the amino acid
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derivative. A general method for this type of amide bond formation involves the use of a
coupling reagent, such as a carbodiimide (e.g., EDC), in the presence of an additive like 1-
hydroxybenzotriazole (HOBt) to suppress racemization. The reaction is typically carried out in a
two-phase solvent system of water and an immiscible organic solvent.

Conclusion

L-368,899 hydrochloride is a well-characterized and highly selective oxytocin receptor
antagonist. Its robust pharmacological profile and oral bioavailability have established it as a
critical research tool for investigating the multifaceted roles of the oxytocin system in both
central and peripheral physiological processes. The experimental protocols detailed herein
provide a foundation for the continued exploration of this compound's therapeutic potential and
its utility in advancing our understanding of oxytocin signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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